molecular formula C11H15NO B1454633 [2-(3,4-dihydro-1H-isochromen-1-yl)ethyl]amine CAS No. 27797-24-6

[2-(3,4-dihydro-1H-isochromen-1-yl)ethyl]amine

Cat. No. B1454633
CAS RN: 27797-24-6
M. Wt: 177.24 g/mol
InChI Key: YLNMRYQXJHZILH-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “[2-(3,4-dihydro-1H-isochromen-1-yl)ethyl]amine” is characterized by a heterocyclic structure. The compound contains a 3,4-dihydro-1H-isochromen-1-yl group attached to an ethylamine group .


Physical And Chemical Properties Analysis

“[2-(3,4-dihydro-1H-isochromen-1-yl)ethyl]amine” has a molecular weight of 177.24 g/mol. More detailed physical and chemical properties are not available in the current literature .

Scientific Research Applications

Synthesis and Chemical Transformations

  • Synthesis of Amino Substituted Products : The synthesis and transformation of ethyl compounds involving reactions with various amines to afford amino substituted products has been a subject of study. These processes are crucial for creating diverse chemical structures, which can be applied in different research and industrial applications (Bevk et al., 2001).

  • Chemoselective Synthesis : The chemoselective synthesis of tetrahydropyridines from cyclic β-alkoxyvinyl α-ketoester showcases the synthetic versatility of specific ethyl compounds. This methodology is highly chemoselective, yielding products in moderate to good yields, which are significant for the development of various pharmacologically relevant molecules (Pretto et al., 2019).

  • Regioselective Additions : The study on the regioselective addition of aromatic amines to specific acetic acid esters reveals insights into the selective formation of compounds. This knowledge is instrumental in the precise design of molecules for research and development purposes (Koz’minykh et al., 2006).

Development of Novel Compounds

  • Novel Antitumor Agents : Research into the synthesis of 1-methoxy-5,10-dioxo-5,10-dihydro-1H-benzo[g]isochromene carboxylic acid derivatives highlights the potential of these compounds as antitumor agents. The key steps involve the formation of cyclic alkenyl ether, indicating its relevance in medicinal chemistry (Mondal et al., 2003).

  • Three-dimensional Coordination Polymers : The synthesis and characterization of three-dimensional coordination polymers based on copper(II) nitrate and a tridentate tetrazole ligand demonstrate the application of these compounds in material science. Such polymers can have implications in catalysis, gas storage, and separation technologies (Hartdegen et al., 2009).

Safety And Hazards

The safety and hazards associated with “[2-(3,4-dihydro-1H-isochromen-1-yl)ethyl]amine” are not well-documented in the available literature . As with any chemical compound, appropriate safety measures should be taken when handling it.

Future Directions

The future directions for research on “[2-(3,4-dihydro-1H-isochromen-1-yl)ethyl]amine” are not clear from the available literature. Given its interesting structure, it could be a subject of further study in the field of organic chemistry .

properties

IUPAC Name

2-(3,4-dihydro-1H-isochromen-1-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c12-7-5-11-10-4-2-1-3-9(10)6-8-13-11/h1-4,11H,5-8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLNMRYQXJHZILH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(C2=CC=CC=C21)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(3,4-dihydro-1H-isochromen-1-yl)ethyl]amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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